Methyl bromoacetate

概述

描述

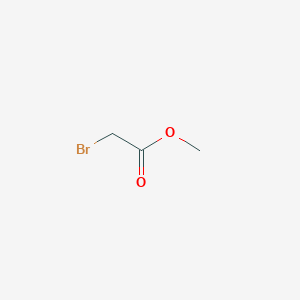

Methyl bromoacetate (C₃H₅BrO₂) is an alkylating agent widely used in organic synthesis. Its structure consists of a bromoacetate group esterified with methanol, making it highly reactive in nucleophilic substitution and alkylation reactions. It is a colorless to pale yellow liquid with a molecular weight of 153.97 g/mol. This compound is frequently employed in pharmaceutical research, such as synthesizing serotonin receptor agonists (e.g., compound 3 in , which showed high 5-HT₁A-R affinity, pKi = 8.14) , and in constructing heterocyclic compounds like hydantoins and triazines . Its utility extends to supramolecular chemistry, where it functionalizes resorc[4]arenes for nano-aggregate assembly .

准备方法

Methyl bromoacetate can be synthesized through the bromination of methyl acetate. One common method involves the reaction of methyl acetate with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored and controlled to maximize yield and purity .

化学反应分析

Nucleophilic Substitution Reactions

Methyl bromoacetate reacts with nucleophiles (e.g., amines, alcohols, thiols) to form substituted acetates. The bromine atom acts as a leaving group, facilitating SN2 mechanisms.

Example reactions :

-

With amines:

-

With thiophenol:

Key applications :

-

Modification of histidine residues in proteins for structural studies .

-

Synthesis of alkylated carbene complexes via reaction with conjugate bases .

Alkylation Reactions

The bromoacetyl group is transferred to nucleophilic sites in target molecules, forming covalent bonds. This reaction is critical in synthesizing pharmaceuticals and agrochemicals.

Mechanism :

-

This compound acts as an electrophile, with the α-carbon attacked by nucleophiles (e.g., enolates, Grignard reagents).

Example :

Cyclopropanation Reactions

This compound participates in cyclopropane synthesis via reactions with alkenes under transition-metal catalysis.

Reaction pathway :

-

Generation of a carbene intermediate from this compound.

-

Cyclopropane formation via carbene insertion into alkene π-bonds.

Substrate scope :

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Styrene | cis-Cyclopropane derivative | 78 | |

| 1-Hexene | Cyclopropane carboxylate | 65 |

Light-Induced Vicinal Dibromination

Recent studies demonstrate this compound’s role as a brominating agent under 370 nm LED light, enabling dibromination of alkenes and alkynes .

Mechanism :

-

Light cleaves the C–Br bond, generating bromine radicals.

-

Radical addition across double/triple bonds forms dibrominated products.

Substrate compatibility :

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| 1-Octene | 1,2-Dibromooctane | 370 nm, 25°C, 6 h | 85 |

| 4-Octyne | (E)-1,2-Dibromo-4-octene | 370 nm, 25°C, 12 h | 72 |

Advantages :

Esterification and Hydrolysis

While this compound is typically synthesized via esterification of bromoacetic acid (e.g., with methanol and H₂SO₄ ), its hydrolysis under acidic/basic conditions regenerates bromoacetic acid:

Kinetics :

Toxicity and Byproduct Formation

This compound’s reactivity extends to biological systems, where it alkylates DNA/RNA bases (e.g., adenine methylation) .

Key toxicological pathway :

Comparative Reactivity with Analogues

This compound’s reactivity differs from related bromoacetates due to steric and electronic effects:

| Compound | Electrophilicity | Typical Reaction Rate |

|---|---|---|

| This compound | Moderate | 1.0 (baseline) |

| Ethyl bromoacetate | Slightly lower | 0.8 |

| Bromoacetamide | Higher | 1.5 |

Data adapted from bond dissociation energies and experimental kinetics .

科学研究应用

Properties

- Molecular Formula : C₃H₅BrO₂

- Solubility : Soluble in water, ethanol, ether, acetone, and benzene.

- Density : Higher than water.

Chemical Synthesis

Methyl bromoacetate is widely used as a reagent in the synthesis of various organic compounds:

- Alkylation Reactions : It serves as an alkylating agent to introduce the bromoacetyl group into other molecules.

- Cyclopropanation : Utilized in synthesizing cyclopropane derivatives through reactions with alkenes.

- Synthesis of Coumarins : Employed in the creation of novel coumarin derivatives, which have applications in pharmaceuticals and agrochemicals .

Biological Applications

In biological research, this compound is used for:

- Protein Modification : It facilitates the chemical modification of histidine residues in proteins, aiding studies on enzyme mechanisms and protein structures.

- Electron Spin Resonance Studies : Used in studies that investigate biomolecular distances through advanced techniques like double-quantum filtered refocused electron spin echoes .

Industrial Applications

This compound finds utility in:

- Production of Fine Chemicals : It plays a role in manufacturing vitamins and other fine chemicals, showcasing its importance in industrial chemistry.

- Agricultural Chemistry : Although its use has been scrutinized due to environmental concerns, it has been involved in formulations aimed at pest control.

Case Study 1: Synthesis of Coumarins

A study demonstrated the synthesis of novel coumarins starting from 4-hydroxycoumarin and this compound. The structures were confirmed through elemental analysis and spectral methods (mass, IR, NMR) .

Case Study 2: Cyclopropanation Reactions

Research highlighted a one-pot method for stereoselective cyclopropanation using this compound and phenacyl bromide, showcasing its efficiency as a reagent for complex organic transformations .

Case Study 3: Protein Chemistry

In a biochemical study, this compound was utilized to modify histidine residues within proteins, providing insights into enzyme activity and stability .

作用机制

Methyl bromoacetate acts as an alkylating agent, meaning it can transfer its bromoacetyl group to other molecules. This process typically involves the formation of a covalent bond between the bromoacetyl group and a nucleophilic site on the target molecule. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the context in which this compound is used .

相似化合物的比较

Comparison with Similar Compounds

Ethyl Bromoacetate (C₄H₇BrO₂)

Ethyl bromoacetate shares structural similarity with methyl bromoacetate but features an ethyl ester group instead of methyl. This substitution increases its molecular weight to 167.00 g/mol and slightly alters reactivity due to steric and electronic effects. Ethyl bromoacetate is preferred in peptide nucleic acid (PNA) synthesis, where it reacts with Boc-ethylenediamine to form backbone monomers . It is also used in Perkow reactions, where its α-halocarbonyl moiety facilitates phosphane oxide formation . However, its slower hydrolysis rate compared to this compound limits its use in time-sensitive alkylations.

Methyl α-Bromophenylacetate (C₉H₉BrO₂)

Methyl α-bromophenylacetate (methyl 2-bromo-2-phenylacetate) incorporates a phenyl group adjacent to the bromine, significantly altering its reactivity. With a molecular weight of 243.08 g/mol, this compound is utilized in specialized syntheses, such as creating Schiff base analogs for lymphoid tyrosine phosphatase (Lyp) inhibition. For example, compound 8p derived from methyl α-bromophenylacetate exhibited submicromolar Lyp inhibition (IC₅₀ = 0.39 μM) . The phenyl group enhances steric hindrance, reducing its alkylation efficiency compared to this compound but improving target specificity in enzyme inhibition studies.

Other Bromoacetate Esters

- It is occasionally used in multi-step alkylations, as seen in the synthesis of disordered crystalline compounds .

- tert-Butyl Bromoacetate: This ester is noted for its stability in acidic conditions, making it suitable for synthesizing intermediates like dioxothiazolidinyl esters (e.g., 3c–3d) .

Research Findings

- Pharmaceutical Applications : this compound-derived compounds, such as (S)-(+)-3, demonstrated enhanced 5-HT₁A receptor agonism (%Emax = 92) compared to racemic mixtures, highlighting its role in neuropharmacology .

- Antibacterial Agents: Hexahydro-6H-indolo[2,3-b]quinoxaline derivatives synthesized using this compound showed significant antibacterial activity, with compound 20 being particularly effective .

- Enzyme Inhibition : Ethyl bromoacetate-based Schiff bases (e.g., 17a–17b ) were critical in developing hydantoin-derived Lyp inhibitors, underscoring the impact of ester choice on bioactivity .

生物活性

Methyl bromoacetate (C₃H₅BrO₂) is a chemical compound known for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and safety considerations.

This compound is a colorless to straw-colored liquid with a sharp odor. It is soluble in water and has a higher density than water. This compound acts primarily as an alkylating agent, which allows it to modify biological molecules such as proteins and nucleic acids. Its applications extend to the synthesis of pharmaceuticals, including anticancer agents and other biologically active compounds .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, a study synthesized novel compounds based on this compound that exhibited significant antiproliferative effects against triple-negative breast cancer (TNBC) cell lines. The lead compounds induced apoptosis through mechanisms involving cell cycle arrest and disruption of mitochondrial membrane potential .

Table 1: Antiproliferative Effects of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 4g | MDA-MB-231 | 10 | Induces apoptosis; G2 phase arrest |

| 4i | MDA-MB-231 | 10 | Induces apoptosis; mitochondrial disruption |

These findings suggest that this compound derivatives could be further developed as potential anticancer agents.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate its effectiveness in preventing bacterial growth, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Pseudomonas aeruginosa | 500 |

Neurotoxicity and Safety Concerns

Despite its beneficial applications, this compound poses significant safety risks. It is classified as an irritant and can cause severe burns upon contact with skin or eyes. Inhalation or ingestion can lead to neurotoxic effects, as evidenced by case studies documenting instances of poisoning from related brominated compounds .

Case Study: Methyl Bromide Poisoning

A notable case involved a young woman who experienced non-lethal poisoning due to exposure to methyl bromide from old fire extinguishers. Symptoms included myoclonus and elevated plasma bromide levels, highlighting the neurotoxic potential of brominated compounds .

Research Findings

Research has consistently shown the dual nature of this compound's biological activity—its therapeutic potential alongside significant safety concerns. The following points summarize key findings:

- Anticancer Activity : Derivatives exhibit strong antiproliferative effects in vitro.

- Antimicrobial Effects : Effective against several pathogenic bacteria.

- Safety Risks : Potential for neurotoxicity and skin irritation necessitates careful handling.

常见问题

Q. [Basic] What are the primary synthetic methodologies for preparing derivatives of methyl bromoacetate in organic chemistry research?

This compound is widely used in alkylation reactions to synthesize esters, calixarenes, and heterocycles. A common approach involves nucleophilic substitution under basic conditions. For example:

- Calixarene functionalization : Reacting p-t-butyl calix[4]arene with this compound in the presence of a base (e.g., K₂CO₃) yields 1,3-diester derivatives. Mass spectrometry and preparative TLC are critical for confirming product purity and structure .

- Cyclen derivatives : Alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with 3.3 equivalents of this compound in acetonitrile and sodium bicarbonate achieves 63% yield of triflate salts. Alternative protocols using dichloromethane without a base yield 72% .

Q. [Basic] What safety protocols must be implemented when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Chemically resistant gloves (nitrile), full-body suits, and eye protection. Gloves must be inspected and removed without touching the outer surface .

- Regulatory compliance : this compound is banned in consumer products (e.g., sneezing powders) under EU Annex XVII, except for stink bombs containing ≤1.5 mL .

- Emergency measures : Immediate decontamination with water for skin/eye contact and use of fume hoods to mitigate inhalation risks .

Q. [Advanced] How can researchers optimize alkylation reactions using this compound to achieve higher yields in complex molecular systems?

Optimization depends on stoichiometry, solvent, and base selection:

| Substrate | Equivalents | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclen | 3.3 eq | Acetonitrile | Sodium bicarbonate | 63 | |

| N-formylcyclen | 3.3 eq | Dichloromethane | None | 72 | |

| Calix[4]arene | 2.0 eq | Toluene | K₂CO₃ | 54 |

- Key factors :

Q. [Advanced] What analytical techniques are critical for characterizing this compound-derived compounds and resolving structural ambiguities?

- Mass spectrometry (MS) : Direct injection identifies molecular ions (e.g., m/z 153 for this compound) and confirms reaction completion .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes bromoacetate’s methylene (δ ~3.8 ppm) and ester carbonyl (δ ~170 ppm) signals. 2D NMR resolves stereochemical ambiguities .

- Purity analysis : GC with flame ionization detection (≥98% purity) and IR for functional group validation .

Q. [Advanced] How should researchers address unexpected reaction pathways when using this compound in nucleophilic substitutions?

- Case study : Alkylation of 2-(4-bromobenzylidene)-p-menthan-3-one yielded unexpected diastereomers. Mitigation strategies include:

- Monitoring : Real-time TLC or HPLC tracks intermediate formation.

Q. [Basic] What are the regulatory restrictions affecting this compound use in experimental formulations?

- EU Annex XVII : Prohibited in mixtures intended for jokes/hoaxes. Exemptions require documentation for research use .

- Safety Data Sheets (SDS) : Mandatory inclusion in lab protocols for hazard communication .

Q. [Advanced] How does this compound function in synthesizing water-soluble cryptophanes for host-guest chemistry studies?

- Functionalization : Phenol-bearing cryptophanes undergo nucleophilic substitution with this compound to introduce six ester groups. Hydrolysis converts esters to carboxylic acids, enabling water solubility (Figure 34 in ).

- Applications : Solubilized cryptophanes are used in molecular encapsulation studies (e.g., xenon hosting for MRI contrast agents) .

Q. [Advanced] What pharmacological applications have been demonstrated for this compound-derived compounds in CNS research?

- 5-HT₁A receptor agonists : this compound-derived esters (e.g., compound 3 ) show enantiomer-specific activity. The (S)-enantiomer exhibits high affinity (pKᵢ = 8.14) and efficacy (%E_max = 92) in forced swim tests (FST), suggesting antidepressant potential. Chiral HPLC is essential for isolating active enantiomers .

属性

IUPAC Name |

methyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCHPLOFQATIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Record name | METHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052737 | |

| Record name | Methyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl bromoacetate appears as a colorless to straw-colored liquid with a sharp penetrating odor. Denser than water and soluble in water. Severly irritates skin and eyes. Toxic by ingestion and inhalation. Used to make vitamins and pharmaceuticals., Colorless to straw-colored liquid with a penetrating odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | METHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141 °C, BP: 145.0-146.7 °C, BP: 51-52 °C at 15 mm Hg | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, acetone, benzene | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6350 g/cu cm at 20 °C | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to straw-colored liquid | |

CAS No. |

96-32-2 | |

| Record name | METHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl bromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI6481MCM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -50 °C | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。